2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
Description
2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a 2-bromophenoxy group attached to an acetamide backbone and a 5-methylisoxazole sulfonamide moiety. Its molecular formula is C₁₈H₁₆BrN₃O₅S, with a molar mass of 466.31 g/mol .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5S/c1-12-10-17(21-27-12)22-28(24,25)14-8-6-13(7-9-14)20-18(23)11-26-16-5-3-2-4-15(16)19/h2-10H,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTKSEBXDYEUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Preparation of 5-methylisoxazole-3-amine: This can be synthesized from 3,5-dimethylisoxazole through nitration followed by reduction.
Formation of the sulfonamide intermediate: The 5-methylisoxazole-3-amine is reacted with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final coupling reaction: The 2-(2-bromophenoxy)acetic acid is coupled with the sulfonamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the isoxazole ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially affecting the isoxazole ring or the sulfonamide group.
Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The isoxazole ring may interact with specific binding sites on proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- unreported for bromophenoxy analogues) .
- Simplified Analogues: Removal of the bromophenoxy group (e.g., N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide) reduces molar mass by ~33%, likely diminishing lipophilicity .
Enzyme Inhibition
- Compound 9 (): Exhibits urease inhibition (IC₅₀ = 8.2 µM), attributed to the dichlorophenylamino group’s interaction with the enzyme’s active site . The target compound’s bromophenoxy group may enhance hydrophobic interactions but lacks direct inhibitory data.
- Thiazolidinedione Derivatives (): Compounds like 7c (IC₅₀ = 2.8 µM against α-glucosidase) highlight the role of thiazolidinedione cores in antidiabetic activity. The acetamide-sulfonamide scaffold in the target compound may lack this specificity .
Anticancer Potential
- Cyclopenta[b]thiophene Derivatives (): Compounds 24 and 25 inhibit tyrosine kinase receptors (IC₅₀ < 1 µM for MCF7 cells) via ATP-binding site competition. The target compound’s bromophenoxy group may mimic aryl-binding motifs but requires validation .
Biological Activity
2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenoxy group, a sulfamoyl moiety, and an isoxazole ring. The molecular formula is , with a molecular weight of approximately 404.28 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Bromo Group | Enhances biological activity |
| Isoxazole Ring | Contributes to pharmacological properties |
| Sulfamoyl Moiety | Imparts antibacterial properties |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfonamide antibiotics.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially due to its structural similarity to known antibiotics.
- Anti-inflammatory Effects : The isoxazole ring has been associated with anti-inflammatory effects, which may contribute to its therapeutic potential.
Antimicrobial Activity
In vitro studies have demonstrated that 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) revealed that the compound has a moderate cytotoxic effect with IC50 values ranging from 20 to 30 µM, indicating potential for selective toxicity towards cancer cells while sparing normal cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. Results indicated a synergistic effect when combined with existing antibiotics, suggesting its potential as an adjunct therapy in treating resistant infections. -
Case Study on Anti-inflammatory Effects :
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
